molecular formula C8H15NO3 B048240 Tert-butyl propionylcarbamate CAS No. 120157-99-5

Tert-butyl propionylcarbamate

Cat. No. B048240
M. Wt: 173.21 g/mol
InChI Key: RXGHOITZVRRVCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl propionylcarbamate and related compounds involves various chemical reactions, including the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This process highlights the chemoselective transformation capabilities of tert-butyl propionylcarbamate derivatives, allowing for the efficient creation of N-ester type compounds from commonly used amino protecting groups (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

The molecular structure of tert-butyl propionylcarbamate and its derivatives has been explored through synthetic and crystallographic studies. For example, the structural characterization using 2D heteronuclear NMR experiments provides detailed insights into its molecular configuration, highlighting the importance of such analyses in understanding the compound's chemical behavior (Aouine et al., 2016).

Chemical Reactions and Properties

Tert-butyl propionylcarbamate participates in various chemical reactions, demonstrating its versatility as a reagent. For instance, its reactivity with organometallics to produce N-(Boc)hydroxylamines underscores its utility in organic synthesis, acting as N-(Boc)-protected nitrones (Guinchard, Vallée, & Denis, 2005). Additionally, the compound's role in the deprotection of tert-butyl carbamates, esters, and ethers with aqueous phosphoric acid demonstrates its chemical properties and reactivity under mild conditions (Li et al., 2006).

Physical Properties Analysis

Research on the physical properties of tert-butyl propionylcarbamate derivatives, such as their thermal analysis and crystal packing, provides insights into their stability and behavior under various conditions. For instance, studies on related compounds like tert-butyl N-(thiophen-2yl)carbamate reveal their structural characteristics and potential applications based on their physical properties (Sert et al., 2014).

Chemical Properties Analysis

The chemical properties of tert-butyl propionylcarbamate, such as its role in the synthesis of biologically active compounds and its behavior in various chemical reactions, are crucial for its application in medicinal chemistry and organic synthesis. The synthesis of important intermediates, demonstrating the compound's utility in the creation of complex organic molecules, highlights its significance in chemical research (Zhao et al., 2017).

properties

IUPAC Name

tert-butyl N-propanoylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGHOITZVRRVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265776
Record name 1,1-Dimethylethyl N-(1-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl propionylcarbamate

CAS RN

120157-99-5
Record name 1,1-Dimethylethyl N-(1-oxopropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120157-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(1-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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